
N,N-Diethyl-N-methylethanaminium acetate
Description
N,N-Diethyl-N-methylethanaminium acetate is a quaternary ammonium salt consisting of a positively charged ammonium ion and an acetate counterion. The cation structure includes a central nitrogen atom bonded to two ethyl groups (-C₂H₅), one methyl group (-CH₃), and an ethyl chain (-CH₂CH₃), forming a tetrahedral geometry. The molecular formula is C₉H₂₁NO₂, with a molecular weight of 175.27 g/mol.
Properties
CAS No. |
183864-95-1 |
---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
triethyl(methyl)azanium;acetate |
InChI |
InChI=1S/C7H18N.C2H4O2/c1-5-8(4,6-2)7-3;1-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
NYYWLNZAQYSASA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-methylethanaminium acetate typically involves the quaternization of N,N-diethylethanamine with methyl iodide, followed by anion exchange with acetate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include acetonitrile or ethanol.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes.
Purification Steps: Including crystallization or distillation to obtain high purity products.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N-methylethanaminium acetate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halides or other nucleophiles.
Oxidation and Reduction Reactions: Though less common, these can occur under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides like chloride or bromide in solvents such as acetone or ethanol.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution Reactions: Result in the formation of new quaternary ammonium salts.
Oxidation Reactions: Can lead to the formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
N,N-Diethyl-N-methylethanaminium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-methylethanaminium acetate involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases by:
Forming Ion Pairs: With reactants, allowing them to move between aqueous and organic phases.
Reducing Activation Energy: For reactions, thereby increasing reaction rates.
Comparison with Similar Compounds
a) N,N-Dimethylamine Acetate (C₄H₁₁NO₂)
b) N,N'-Dibenzylethylenediamine Diacetate (C₂₆H₃₂N₂O₄)
- Molecular Weight : 436.55 g/mol .
- Applications : Key component in prolonged-release penicillin formulations (e.g., benzathine benzylpenicillin) .
- Solubility : Low water solubility due to bulky benzyl groups, contrasting with N,N-Diethyl-N-methylethanaminium acetate’s higher polarity .
Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications | Toxicity Profile |
---|---|---|---|---|---|
This compound | C₉H₂₁NO₂ | 175.27 | Solid | Surfactants, drug delivery | Likely low toxicity |
N,N-Dimethylamine acetate | C₄H₁₁NO₂ | 105.14 | Liquid | Catalysis, buffers | Irritant |
N,N'-Dibenzylethylenediamine diacetate | C₂₆H₃₂N₂O₄ | 436.55 | Solid | Antibiotic formulations | Low systemic toxicity |
Tertiary Amine Derivatives
a) N,N-Diethylmethylamine (C₅H₁₃N)
b) Diethylaminoethyl Methacrylate (C₁₀H₁₉NO₂)
- Applications : Used in adhesives, coatings, and visible-light-cured dental composites .
- Toxicity: Known to cause contact allergies, highlighting the importance of substituent effects on biocompatibility .
Acetamide Derivatives
a) N,N-Diethylacetamide (C₆H₁₃NO)
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